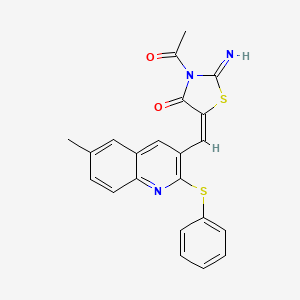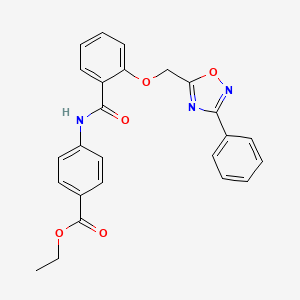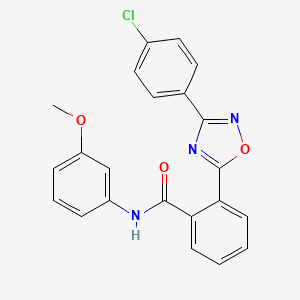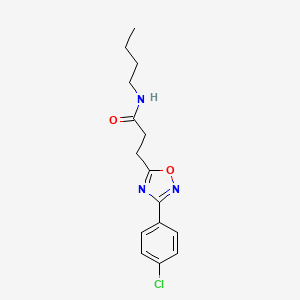
N-(furan-2-ylmethyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as FSP-3 and is a sulfonamide-based compound that has been synthesized through a multistep process.
作用機序
The mechanism of action of FSP-3 is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. FSP-3 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, FSP-3 has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
FSP-3 has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. FSP-3 has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. Additionally, FSP-3 has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. Furthermore, FSP-3 has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using FSP-3 in lab experiments is its potential therapeutic applications in the treatment of various diseases. Additionally, FSP-3 has been shown to have low toxicity in animal models, which may make it a suitable candidate for further development. However, one limitation of using FSP-3 in lab experiments is its complex synthesis process, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research of FSP-3. One potential direction is the development of FSP-3 as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of FSP-3 and its potential targets. Furthermore, the development of more efficient synthesis methods may increase the availability of FSP-3 for research purposes.
合成法
The synthesis of FSP-3 involves a multistep process that includes the reaction of furan-2-carbaldehyde with 4-aminophenylsulfonamide to form the key intermediate, N-(furan-2-ylmethyl)-4-aminobenzenesulfonamide. This intermediate is then treated with 3-(4-bromophenyl)propanoic acid to form the final product, N-(furan-2-ylmethyl)-3-(4-(N-(1-phenylethyl)sulfamoyl)phenyl)propanamide.
科学的研究の応用
FSP-3 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated the anti-cancer properties of FSP-3 by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, FSP-3 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, FSP-3 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-3-[4-(1-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-17(19-6-3-2-4-7-19)24-29(26,27)21-12-9-18(10-13-21)11-14-22(25)23-16-20-8-5-15-28-20/h2-10,12-13,15,17,24H,11,14,16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGTWKUYQDVBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

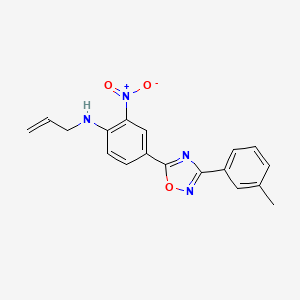

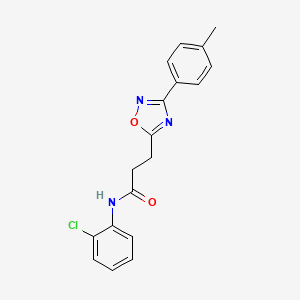
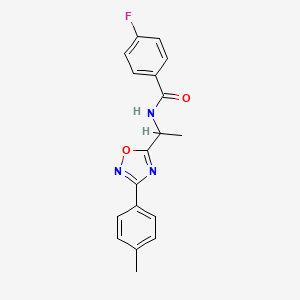
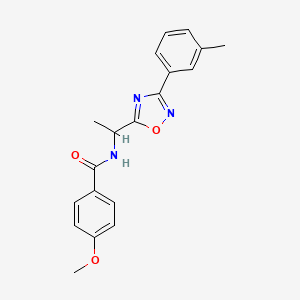
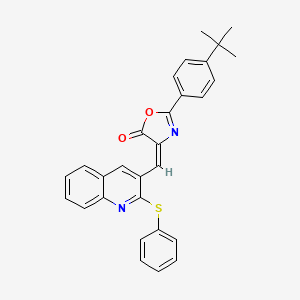
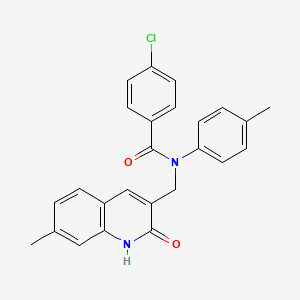

![N-[3-chloro-4-(3-oxopiperazin-1-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7697483.png)
